BenchChemオンラインストアへようこそ!

5-(Furan-2-yl)nicotinamide

Physicochemical profiling Drug-likeness Medicinal chemistry

5-(Furan-2-yl)nicotinamide (IUPAC: 5-(furan-2-yl)pyridine-3-carboxamide) is a nitrogen- and oxygen-containing heterocyclic compound with molecular formula C₁₀H₈N₂O₂ and molecular weight 188.18 g/mol. It belongs to the class of 5-aryl-substituted nicotinamide derivatives, featuring a furan ring directly attached to the pyridine-3-carboxamide core.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 1346687-16-8
Cat. No. B11909029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)nicotinamide
CAS1346687-16-8
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=CN=C2)C(=O)N
InChIInChI=1S/C10H8N2O2/c11-10(13)8-4-7(5-12-6-8)9-2-1-3-14-9/h1-6H,(H2,11,13)
InChIKeyDBJPLORYDOQZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)nicotinamide (CAS 1346687-16-8): Physicochemical & Structural Baseline for Procurement Selection


5-(Furan-2-yl)nicotinamide (IUPAC: 5-(furan-2-yl)pyridine-3-carboxamide) is a nitrogen- and oxygen-containing heterocyclic compound with molecular formula C₁₀H₈N₂O₂ and molecular weight 188.18 g/mol . It belongs to the class of 5-aryl-substituted nicotinamide derivatives, featuring a furan ring directly attached to the pyridine-3-carboxamide core. The compound exhibits a computed topological polar surface area (TPSA) of 69.12 Ų and a calculated partition coefficient (LogP) of 1.4405 , placing it in a favorable drug-like physicochemical space for membrane permeability and solubility balance. Commercially, it is supplied with a typical purity of 98% (inventory guidance value) , making it suitable for pharmaceutical research, medicinal chemistry, and chemical biology applications.

Why 5-(Furan-2-yl)nicotinamide Cannot Be Casually Substituted by Other 5-Aryl-Nicotinamide Analogs


Even subtle modifications at the 5-position of the nicotinamide scaffold result in pronounced differences in key physicochemical descriptors, including TPSA, LogP, and hydrogen-bonding capacity, which directly influence solubility, permeability, and target engagement . The furan-2-yl substituent introduces a unique oxygen heteroatom that alters electronic distribution and intermolecular interactions compared to carbocyclic aryl groups such as p-tolyl or phenyl. Moreover, the amide form (nicotinamide) differs substantially from the carboxylic acid analog in both LogP and hydrogen-bond donor/acceptor profile , underscoring that neither alternative 5-aryl substituents nor the corresponding acid can be interchanged without altering the compound's physicochemical and potential biological properties. The quantitative evidence below demonstrates these compound-specific differentiations that must guide scientific selection and procurement decisions.

5-(Furan-2-yl)nicotinamide: Head-to-Head Physicochemical Differentiation Evidence


Higher Polar Surface Area (TPSA) Relative to Carbocyclic Aryl Analog Provides Differentiated Solubility and Hydrogen-Bonding Profile

5-(Furan-2-yl)nicotinamide exhibits a computed TPSA of 69.12 Ų , which is significantly higher than that of the carbocyclic analog 5-(p-tolyl)nicotinamide (TPSA = 55.98 Ų) . The 13.14 Ų increase arises from the furan oxygen atom, which contributes additional polar surface area and hydrogen-bond acceptor capacity. This elevated TPSA is predicted to enhance aqueous solubility while maintaining acceptable membrane permeability, offering a distinct advantage in optimizing pharmacokinetic properties for lead compounds.

Physicochemical profiling Drug-likeness Medicinal chemistry

Lower Lipophilicity (LogP) than Carbocyclic Aryl Analogs Enables Favorable Solubility-Permeability Balance

The calculated LogP of 5-(furan-2-yl)nicotinamide is 1.4405 , which is 0.7154 log units lower than that of the p-tolyl analog (LogP = 2.15592) . This reduction in lipophilicity translates to an approximately 5-fold lower theoretical octanol-water partition coefficient, predicting improved aqueous solubility and reduced non-specific protein binding. Lower LogP values within this range (1–3) are generally associated with better developability profiles, including reduced risk of phospholipidosis and hERG channel inhibition.

Lipophilicity ADME Drug design

Amide Form Demonstrates Higher Lipophilicity and Distinct Hydrogen-Bonding Capacity Compared to Carboxylic Acid Analog

When compared to its direct carboxylic acid analog, 5-(furan-2-yl)nicotinic acid, the amide form (5-(furan-2-yl)nicotinamide) shows a LogP of 1.4405 versus 0.5783 for the acid , a difference of +0.8622 log units. The amide exhibits one hydrogen-bond donor (primary amide NH₂) versus one donor (carboxylic acid OH) for the acid, but with significantly different acidity and hydrogen-bond strength profiles. The amide also presents three hydrogen-bond acceptors (amide carbonyl, pyridine nitrogen, furan oxygen) compared to three acceptors for the acid (carboxylate oxygens, pyridine nitrogen), yet the spatial arrangement and electronic character differ substantially, impacting molecular recognition events.

Functional group comparison Permeability Prodrug strategy

Consistent 98% Purity Specification Matches Industry-Standard Nicotinamide Building Blocks, Ensuring Reproducibility Across Synthesis Campaigns

The inventory guidance purity of 5-(furan-2-yl)nicotinamide is 98% , which is identical to the purity specification of the closely related building block 5-(p-tolyl)nicotinamide (98%) and consistent with the purity grade of the carboxylic acid analog (98%) . This parity in purity ensures that differences observed in downstream applications are attributable to the intrinsic molecular properties of the furan-2-yl substituent rather than batch-to-batch impurity variations. While actual purity may vary between production lots, the baseline specification guarantees a minimum quality standard suitable for demanding synthetic transformations and biological assays.

Quality control Purity threshold Reproducibility

Optimal Research and Procurement Scenarios for 5-(Furan-2-yl)nicotinamide Based on Evidence


Hit-to-Lead Optimization Requiring Balanced LogP and Enhanced Solubility Over Carbocyclic Aryl Building Blocks

When medicinal chemistry programs require 5-aryl-nicotinamide scaffolds with drug-like physicochemical properties, 5-(furan-2-yl)nicotinamide is the preferred choice over carbocyclic analogs such as 5-(p-tolyl)nicotinamide. The lower LogP (1.44 vs. 2.16) and higher TPSA (69.12 vs. 55.98 Ų) provide a more favorable solubility-permeability balance, reducing the risk of ADME liabilities while maintaining membrane permeability. This differentiation is critical for oral bioavailability optimization in lead series development.

Cell-Based or In Vivo Studies Requiring Membrane Permeability Without Carboxylic Acid Ionization Liability

For assays where the carboxylic acid analog 5-(furan-2-yl)nicotinic acid would be predominantly ionized at physiological pH (pKa ~4–5), dramatically limiting passive membrane diffusion, the amide form offers a 7.3-fold higher LogP (1.44 vs. 0.58) . Procurement of the amide form ensures adequate cell permeability for target engagement studies, avoiding false negatives from poor intracellular exposure. This makes 5-(furan-2-yl)nicotinamide the superior choice for phenotypic screening and cellular target validation.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery Leveraging Unique Furan Oxygen Hydrogen-Bond Acceptor

The furan oxygen in 5-(furan-2-yl)nicotinamide provides a unique hydrogen-bond acceptor site with distinct geometry and electronic properties compared to thiophene (sulfur) or phenyl (carbon) analogs . This feature enables specific intermolecular interactions with protein binding pockets, making it a valuable fragment or building block in diversity-oriented synthesis. Procurement teams supporting fragment-based drug discovery should preferentially stock this compound for library synthesis aimed at exploring oxygen-mediated hydrogen-bonding pharmacophores.

Quality-Controlled Building Block for Reproducible Parallel Synthesis and SAR Studies

The 98% purity specification , consistent with leading analog building blocks , ensures that parallel synthesis campaigns using 5-(furan-2-yl)nicotinamide yield reproducible structure-activity relationship (SAR) data. When combined with the distinct physicochemical profile, this purity level minimizes confounding impurity effects, enabling accurate attribution of biological readouts to the furan-2-yl substituent. This is essential for high-confidence SAR interpretation in lead optimization.

Quote Request

Request a Quote for 5-(Furan-2-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.